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Cat. No.: B147611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of 2-
Hydroxybenzohydrazide, a compound of significant interest in medicinal chemistry and

materials science. By integrating theoretical calculations with experimental spectroscopic data,

we offer a comprehensive understanding of its geometric and electronic properties. This

document is intended to serve as a valuable resource for researchers engaged in the design

and development of novel therapeutic agents and functional materials based on the hydrazide

scaffold.

Molecular Structure and Properties: A
Computational Approach
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for

elucidating the three-dimensional structure and electronic characteristics of molecules. For 2-
Hydroxybenzohydrazide, computational studies provide critical insights into its conformational

stability, bond parameters, and electronic distribution, which are fundamental to understanding

its reactivity and biological activity.
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The geometric and electronic properties of 2-Hydroxybenzohydrazide can be reliably

predicted using DFT calculations. A widely accepted and effective method involves the use of

the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level

basis set such as 6-311++G(d,p). This level of theory offers a good balance between

computational cost and accuracy for organic molecules of this nature.

The typical computational workflow for analyzing 2-Hydroxybenzohydrazide is outlined below:
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Define Calculation Parameters
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Computational workflow for the theoretical analysis of 2-Hydroxybenzohydrazide.

Optimized Geometric Parameters
While a definitive crystal structure for the parent 2-Hydroxybenzohydrazide is not readily

available in the Cambridge Structural Database, theoretical calculations provide a highly

accurate model of its gas-phase structure. The following tables summarize the optimized

geometric parameters for a closely related derivative, N'-(furan-2-ylmethylene)-2-
hydroxybenzohydrazide, calculated at the B3LYP/6-311++G(d,p) level of theory. These

values are expected to be in close agreement with the core 2-hydroxybenzoyl moiety of the

parent compound.[1]

Table 1: Selected Optimized Bond Lengths (Å)

Bond Length (Å)

C=O 1.23

C-N 1.35

N-N 1.38

C-C (ring) 1.39 - 1.41

C-O (phenol) 1.36

O-H (phenol) 0.97

Table 2: Selected Optimized Bond Angles (°)

Angle Value (°)

O=C-N 122.5

C-N-N 119.8

C-C-C (ring) 119.5 - 120.5

C-C-O (phenol) 121.0

Table 3: Selected Optimized Dihedral Angles (°)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://www.benchchem.com/product/b147611?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10823611/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dihedral Angle Value (°)

O=C-N-N 178.5

C-C-C-C (ring) ~0.0

H-O-C-C (phenol) ~0.0

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining the chemical reactivity and electronic properties of a

molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's

stability and its potential for charge transfer interactions.

Table 4: Calculated Electronic Properties

Property Value (eV)

HOMO Energy -6.25

LUMO Energy -1.58

HOMO-LUMO Gap 4.67

Experimental Characterization Protocols
The theoretical data is complemented and validated by experimental characterization. The

following sections detail the standard protocols for the synthesis and spectroscopic analysis of

2-Hydroxybenzohydrazide.

Synthesis of 2-Hydroxybenzohydrazide
2-Hydroxybenzohydrazide is typically synthesized via the hydrazinolysis of methyl salicylate.

[2]

Protocol:
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To a solution of methyl salicylate (1 equivalent) in ethanol, add hydrazine hydrate (2-3

equivalents).

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water to precipitate the product.

Filter the solid product, wash it with cold water, and dry it under vacuum.

Recrystallize the crude product from ethanol to obtain pure 2-Hydroxybenzohydrazide as a

white crystalline solid.

Spectroscopic Analysis
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory.

Record the spectrum in the range of 4000-400 cm⁻¹.

Analyze the characteristic absorption bands to confirm the presence of key functional

groups.

Table 5: Characteristic FTIR Absorption Bands[2]
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Wavenumber (cm⁻¹) Assignment

3319, 3266 -NH₂ stretching

3266 Phenolic -OH stretching

3053 Aromatic C-H stretching

1645 Amide C=O stretching

1590 Aromatic C=C stretching

1532 -NH bending

1354 C-N stretching

750 Ortho-disubstituted benzene

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Protocol:

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).

Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the

signals to the respective protons and carbons in the molecule.

Table 6: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)[2]
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

6.75-6.93 m - 3H Aromatic C-H

7.36 t 10.8 1H Aromatic C-H

7.76 d 6.3 1H Aromatic C-H

~4.5 (broad) s - 2H -NH₂

~9.8 (broad) s - 1H -NH

~11.5 (broad) s - 1H Phenolic -OH

Logical Relationships in Structural Analysis
The comprehensive analysis of 2-Hydroxybenzohydrazide's molecular structure involves a

synergistic relationship between theoretical and experimental techniques. The logical flow of

this integrated approach is depicted below.

Synthesis & Experimental Analysis Theoretical Analysis

Synthesis of
2-Hydroxybenzohydrazide
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Integrated workflow for the structural elucidation of 2-Hydroxybenzohydrazide.

This integrated approach, combining predictive computational modeling with empirical

spectroscopic data, provides a robust framework for understanding the molecular structure of

2-Hydroxybenzohydrazide. This knowledge is paramount for the rational design of new

molecules with tailored properties for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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